AzoLPA

Description

BenchChem offers high-quality AzoLPA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AzoLPA including the price, delivery time, and more detailed information at info@benchchem.com.

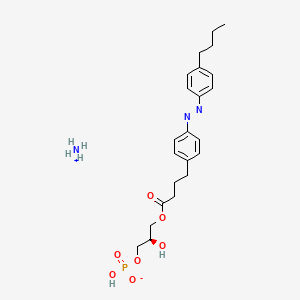

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H34N3O7P |

|---|---|

Molecular Weight |

495.5 g/mol |

IUPAC Name |

azanium;[(2R)-3-[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyloxy]-2-hydroxypropyl] hydrogen phosphate |

InChI |

InChI=1S/C23H31N2O7P.H3N/c1-2-3-5-18-8-12-20(13-9-18)24-25-21-14-10-19(11-15-21)6-4-7-23(27)31-16-22(26)17-32-33(28,29)30;/h8-15,22,26H,2-7,16-17H2,1H3,(H2,28,29,30);1H3/t22-;/m1./s1 |

InChI Key |

ZIDGAEVBOOGIDF-VZYDHVRKSA-N |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[NH4+] |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OCC(COP(=O)(O)[O-])O.[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture and Photopharmacological Profile of AzoLPA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AzoLPA is a synthetic, photo-switchable agonist of lysophosphatidic acid (LPA) receptors, offering precise spatiotemporal control over receptor activation. This technical guide provides an in-depth overview of the chemical structure of AzoLPA, its mechanism of action, and detailed protocols for its application in research settings. Quantitative data on its receptor activity are presented, alongside visualizations of its signaling pathways and experimental workflows, to facilitate its use in studies of LPA receptor biology and for the development of novel therapeutics.

Chemical Structure and Synthesis

AzoLPA is a lysophosphatidic acid analog that incorporates a photo-responsive azobenzene moiety within its acyl chain. This chemical feature allows for reversible isomerization between a thermally stable trans-isomer and a metastable cis-isomer upon exposure to specific wavelengths of light. The cis and trans isomers exhibit differential activity at LPA receptors, forming the basis of its utility as a photopharmaceutical tool.

The synthesis of AzoLPA commences with the phosphorylation of (S)-glycidol. The resulting phosphorylated glycidol derivative is then acylated with a fatty acid containing an azobenzene group (FAAzo) to yield the final AzoLPA product.[1]

Quantitative Receptor Activation Data

The photo-switchable nature of AzoLPA allows for differential activation of LPA receptors by its cis and trans isomers. The following table summarizes the maximal efficacy (Emax) and half-maximal effective concentration (EC50) of both isomers on LPA receptors 1 through 5, as determined by calcium mobilization assays in HEK293T cells stably expressing the respective receptors.[2]

| LPA Receptor | Isomer | Emax (% of LPA maximal response) | EC50 (nM) |

| LPA1 | trans-AzoLPA | 9% | 157 |

| cis-AzoLPA | 77% | 238 | |

| LPA2 | trans-AzoLPA | 64% | 542 |

| cis-AzoLPA | 88% | 66.3 | |

| LPA3 | trans-AzoLPA | 49% | 3076 |

| cis-AzoLPA | 37% | 1166 | |

| LPA4 | trans-AzoLPA | 55% | - |

| cis-AzoLPA | 87% | 35.2 | |

| LPA5 | trans-AzoLPA | 113% | 21.8 |

| cis-AzoLPA | 143% | 58.4 |

Experimental Protocols

Preparation and Photo-switching of AzoLPA for Cell Culture Experiments

This protocol describes the preparation of AzoLPA solutions and the procedure for photo-isomerization for use in cell culture experiments.

Materials:

-

AzoLPA

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other appropriate cell culture medium

-

UV-A light source (e.g., 365 nm LED)

-

Blue light source (e.g., 460 nm LED)

-

Spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of AzoLPA in DMSO. Store in the dark at -20°C to protect from light and prevent isomerization.

-

Working Solution Preparation: Dilute the AzoLPA stock solution to the desired final concentration in cell culture medium immediately before use. Protect the working solution from light.

-

Photo-isomerization to cis-AzoLPA: To enrich the cis-isomer, irradiate the AzoLPA working solution with UV-A light (e.g., 365 nm) for a duration determined by the light source intensity and the desired cis:trans ratio. This is typically in the range of seconds to minutes. The isomerization can be monitored by observing the characteristic spectral shift using a spectrophotometer.

-

Photo-isomerization to trans-AzoLPA: To revert to the trans-isomer, irradiate the AzoLPA solution with blue light (e.g., 460 nm). The trans form is the more stable isomer and will also be favored in the absence of light over time.

-

Application to Cells: Add the photo-switched AzoLPA solution to the cell culture and proceed with the experiment. All manipulations should be performed under dim light to prevent unintended photo-isomerization.

LPA Receptor Activation Assay using Calcium Mobilization

This protocol outlines a method to measure the activation of LPA receptors by AzoLPA by quantifying intracellular calcium mobilization in a high-throughput format. This assay is based on the principle that activation of Gq-coupled LPA receptors leads to an increase in intracellular calcium.

Materials:

-

HEK293T cells stably expressing a specific LPA receptor subtype (e.g., LPA1, LPA2, LPA3, LPA4, or LPA5).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Poly-L-lysine coated 96-well microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2/AM).

-

Krebs buffer.

-

Pluronic acid.

-

AzoLPA (cis and trans isomers).

-

Fluorescent plate reader with kinetic reading capabilities (e.g., FlexStation III).

Procedure:

-

Cell Plating: Seed the HEK293T cells expressing the LPA receptor of interest into poly-L-lysine coated 96-well microplates at a density of approximately 25,000 cells per well. Culture overnight.

-

Cell Loading with Calcium Dye:

-

Wash the cells with Krebs buffer.

-

Load the cells with a calcium-sensitive dye (e.g., Fura-2/AM) in Krebs buffer containing a small percentage of pluronic acid (e.g., 0.01%) for approximately 30 minutes.

-

Wash the cells again with Krebs buffer to remove excess dye.

-

-

AzoLPA Preparation and Addition:

-

Prepare serial dilutions of cis- and trans-AzoLPA in Krebs buffer.

-

Use a fluorescent plate reader to measure the baseline fluorescence of the cells in each well.

-

Add the different concentrations of AzoLPA isomers to the respective wells.

-

-

Fluorescence Measurement: Immediately after adding AzoLPA, begin kinetic measurement of the fluorescence signal using the plate reader. The ratio of emissions at the appropriate wavelengths for the chosen dye (e.g., 340 nm/380 nm excitation for Fura-2) is recorded over time.

-

Data Analysis: The peak fluorescence ratio after ligand addition is used to determine the intracellular calcium response. Plot the response against the logarithm of the AzoLPA concentration to generate a dose-response curve and calculate the EC50 and Emax values.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by AzoLPA and a typical experimental workflow for its use.

AzoLPA Signaling Pathways

Lysophosphatidic acid receptors couple to several heterotrimeric G proteins, primarily Gq/11, Gi/o, and G12/13, to initiate downstream signaling cascades.[1][3][4] The activation of these pathways by AzoLPA can be studied to understand its cellular effects.

Caption: AzoLPA activates LPA receptors, leading to the engagement of Gq/11, Gi/o, and G12/13 signaling pathways.

Experimental Workflow for AzoLPA Photo-pharmacology

The following diagram outlines a typical workflow for investigating the effects of AzoLPA in a cell-based assay.

Caption: A typical experimental workflow for studying the effects of AzoLPA on cultured cells.

References

- 1. Assessment of agonism at G-protein coupled receptors by phosphatidic acid and lysophosphatidic acid in human embryonic kidney 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Lysophosphatidic acid signaling through LPA receptor subtype 1 induces colony scattering of gastrointestinal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

AzoLPA: A Photoswitchable Tool for Precision Study of Lysophosphatidic Acid Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Complexity of Lysophosphatidic Acid Signaling

Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as an extracellular signaling molecule, orchestrating a wide array of cellular processes fundamental to development, physiology, and disease.[1] Its effects are mediated through a family of at least six G protein-coupled receptors (GPCRs), designated LPA₁ to LPA₆.[1][2] These receptors are broadly expressed and are pivotal in the nervous, cardiovascular, reproductive, and pulmonary systems.[1][2][3] The diverse biological outcomes of LPA signaling stem from the differential coupling of its receptors to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, which in turn activate a complex network of downstream signaling cascades.[2][4] This complexity makes LPA receptors attractive targets for therapeutic intervention in a range of pathologies, including cancer, fibrosis, and neuropathic pain.[2][3] However, the ubiquitous nature of LPA and the overlapping expression patterns of its receptors present significant challenges to dissecting the specific functions of individual receptor subtypes.

Photopharmacology and AzoLPA: Shedding Light on LPA Receptor Function

To overcome the challenges of studying a complex signaling system like the LPA pathway, researchers are increasingly turning to photopharmacology. This approach utilizes photoswitchable ligands to control the activity of receptors with high spatiotemporal precision using light. AzoLPA is a photoswitchable analog of LPA that incorporates an azobenzene moiety into its acyl chain.[1] This molecular design allows for the reversible isomerization of AzoLPA between two distinct conformations—a thermally stable trans isomer and a metastable cis isomer—using specific wavelengths of light.[1][5]

The trans-to-cis isomerization is typically induced by UV-A light (around 365 nm), while the cis form can be reverted to the trans form with blue light (around 460 nm).[6] The two isomers of AzoLPA exhibit different biological activities, with the cis form generally being the more active agonist of LPA receptors.[1][7] This photoswitchable behavior provides a powerful tool to turn LPA receptor signaling "on" and "off" in a controlled manner, enabling researchers to investigate the downstream consequences of receptor activation with unprecedented precision.

Quantitative Data

The following tables summarize the key quantitative parameters of AzoLPA.

Table 1: Photoisomerization Properties of AzoLPA

| Property | Wavelength/Conditions | Result |

| trans-to-cis Isomerization | ~365 nm UV light | Induces the formation of the more active cis isomer.[6] |

| cis-to-trans Isomerization | ~460 nm blue light or thermal relaxation | Reverts to the less active trans isomer.[1][6] |

| Photostationary State (PSS) | Data not available in the searched literature. | The precise ratio of cis to trans isomers at different wavelengths has not been quantitatively reported. |

Table 2: LPA Receptor Activity of AzoLPA Isomers

| Receptor Subtype | Isomer | Activity (EC₅₀/Kᵢ) |

| LPA₁ | cis-AzoLPA | Data not available in the searched literature. |

| trans-AzoLPA | Data not available in the searched literature. | |

| LPA₂ | cis-AzoLPA | Functionally active; induces neurite retraction.[1] |

| trans-AzoLPA | Less active than the cis isomer.[1] | |

| LPA₃ | cis-AzoLPA | Data not available in the searched literature. |

| trans-AzoLPA | Data not available in the searched literature. | |

| Other LPA Subtypes | cis-AzoLPA | Data not available in the searched literature. |

| trans-AzoLPA | Data not available in the searched literature. |

Signaling Pathways of LPA Receptors

LPA receptors couple to a variety of G proteins to initiate downstream signaling. The following diagrams illustrate the major signaling cascades activated by LPA receptors.

Caption: Gαq/11 signaling pathway activated by LPA receptors.

Caption: Gαi/o signaling pathway activated by LPA receptors.

Caption: Gα12/13 signaling pathway activated by LPA receptors.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing AzoLPA to study LPA receptor function.

General Experimental Workflow with AzoLPA

Caption: General experimental workflow for using AzoLPA.

Calcium Imaging Assay

This protocol is designed to measure intracellular calcium mobilization following the photoactivation of AzoLPA.

-

Cell Preparation:

-

Seed cells expressing the LPA receptor of interest onto glass-bottom dishes suitable for fluorescence microscopy.

-

Culture cells to the desired confluency.

-

-

Dye Loading:

-

Wash the cells with a physiological buffer (e.g., HBSS).

-

Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in the buffer for 30-60 minutes at room temperature or 37°C.

-

Wash the cells to remove excess dye and allow for de-esterification of the AM ester.

-

-

AzoLPA Application and Imaging:

-

Add the dark-adapted (trans)-AzoLPA to the cells at the desired concentration.

-

Mount the dish on a fluorescence microscope equipped with a light source for photoactivation (e.g., a 365 nm LED) and the appropriate filters for the calcium indicator.

-

Begin imaging to establish a baseline fluorescence.

-

To activate AzoLPA, illuminate the cells with 365 nm light.

-

Record the changes in intracellular calcium concentration as indicated by the change in fluorescence of the calcium indicator.

-

To deactivate AzoLPA, illuminate the cells with 460 nm light and observe the reversal of the calcium signal.

-

RhoA Activation Assay

This protocol measures the activation of the small GTPase RhoA, a key downstream effector of Gα12/13-coupled LPA receptors.

-

Cell Culture and Stimulation:

-

Culture cells to near confluency and serum-starve overnight to reduce basal RhoA activity.

-

Treat the cells with dark-adapted (trans)-AzoLPA.

-

Expose the cells to 365 nm light for a defined period to activate AzoLPA and stimulate the LPA receptors.

-

-

Cell Lysis:

-

Pull-down of Active RhoA:

-

Incubate the cell lysates with a GST-fusion protein of the Rho-binding domain (RBD) of a Rho effector (e.g., Rhotekin) coupled to glutathione-agarose beads. The RBD specifically binds to the active, GTP-bound form of RhoA.[1][8]

-

Incubate for 45-60 minutes at 4°C with gentle rotation.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Detection of Active RhoA:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detect the amount of active RhoA by Western blotting using a RhoA-specific primary antibody and a suitable secondary antibody.

-

cAMP Assay

This protocol is used to measure changes in intracellular cyclic AMP (cAMP) levels, which are modulated by Gαi/o- and Gαs-coupled LPA receptors.

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and culture to the desired density.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For Gαi/o-coupled receptors, stimulate the cells with an agent that increases basal cAMP levels, such as forskolin.

-

Add dark-adapted (trans)-AzoLPA to the wells.

-

-

Photoactivation and Measurement:

-

Expose the plate to 365 nm light to activate AzoLPA.

-

Incubate for a specified time to allow for changes in cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.[2][9][10]

-

Applications in Research and Drug Development

AzoLPA is a versatile tool with numerous applications in both basic research and drug development:

-

Deconvoluting LPA Receptor Signaling: By selectively activating LPA receptors with light, researchers can dissect the specific downstream signaling pathways and cellular responses mediated by individual receptor subtypes in complex biological systems.

-

Studying Receptor Desensitization and Trafficking: The ability to precisely control the timing and duration of receptor activation allows for detailed studies of the kinetics of receptor desensitization, internalization, and recycling.

-

High-Throughput Screening: AzoLPA can be incorporated into high-throughput screening platforms to identify novel LPA receptor agonists and antagonists. By using light to control receptor activation, it is possible to develop more robust and reproducible assays.

-

In Vivo Studies: In principle, AzoLPA could be used in vivo to study the physiological and pathological roles of LPA signaling in living organisms with high spatiotemporal control, although this application requires further development and validation.

Conclusion

AzoLPA represents a significant advancement in the study of lysophosphatidic acid signaling. Its photoswitchable nature provides an unprecedented level of control over LPA receptor activity, enabling researchers to probe the intricacies of this complex signaling network with high precision. As a tool for basic research, AzoLPA will continue to illuminate the specific roles of different LPA receptor subtypes in health and disease. In the context of drug development, it offers a novel platform for the discovery and characterization of new therapeutic agents targeting the LPA signaling pathway. The continued development and application of AzoLPA and other photoswitchable lipids will undoubtedly deepen our understanding of lipid signaling and open new avenues for therapeutic intervention.

References

- 1. abcam.com [abcam.com]

- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoswitchable Isoprenoid Lipids Enable Optical Control of Peptide Lipidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photochemical E (trans) â Z (cis) Isomerization in Substituted 1-Naphthylacrylates [acs.figshare.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Photoswitchable Lipids for Researchers, Scientists, and Drug Development Professionals

Introduction

Photoswitchable lipids are synthetic lipid molecules engineered to respond to light, offering unprecedented spatiotemporal control over the structure and function of lipid membranes. These "photolipids" incorporate a photoswitchable moiety, most commonly an azobenzene group, within their hydrophobic tails. This allows for reversible isomerization between two distinct states—a planar trans isomer and a bent cis isomer—upon illumination with specific wavelengths of light. This reversible change in molecular geometry provides a powerful tool to remotely and non-invasively modulate the biophysical properties of lipid bilayers, influence the activity of membrane-associated proteins, and trigger the release of encapsulated cargo from liposomes. This technical guide provides a comprehensive overview of photoswitchable lipids, including their properties, synthesis, and applications, with a focus on providing researchers with the detailed information necessary to incorporate these innovative tools into their work.

Core Concepts of Photoswitchable Lipids

The functionality of photoswitchable lipids is rooted in the photoisomerization of their embedded light-sensitive groups. Azobenzene-based lipids are the most extensively studied class. In their thermally stable ground state, the azobenzene moiety exists in the elongated trans configuration. Upon exposure to ultraviolet (UV) or, in the case of red-shifted variants, visible light, it undergoes a conformational change to the bent cis state. This process is reversible, and the cis isomer can revert to the trans form upon irradiation with a different wavelength of light (typically blue or green light) or through thermal relaxation.[1][2]

This seemingly simple molecular transformation has profound consequences at the membrane level. The transition from the linear trans isomer to the bulky cis isomer disrupts the orderly packing of lipids in the bilayer. This disruption leads to a range of measurable changes in membrane properties, including:

-

Increased membrane fluidity: The bent cis isomers create more free volume within the bilayer, increasing the mobility of surrounding lipids.[3]

-

Decreased membrane thickness: The bent shape of the cis isomer causes a reduction in the overall thickness of the lipid bilayer.[4]

-

Increased membrane permeability: The disruption of lipid packing can lead to the formation of transient pores, increasing the permeability of the membrane to ions and small molecules.[3]

-

Changes in membrane curvature and elasticity: The altered shape of the photoswitchable lipids can influence the bending rigidity and spontaneous curvature of the membrane.

These light-induced changes in membrane properties form the basis for the diverse applications of photoswitchable lipids in research and drug development.

Key Photoswitchable Lipids: Properties and Characteristics

Several photoswitchable lipids have been synthesized and characterized, each with unique properties. The most common examples include AzoPC, red-AzoPC, and FAAzo-4.

| Photoswitchable Lipid | Isomerization Wavelengths (trans to cis) | Isomerization Wavelengths (cis to trans) | Key Features |

| AzoPC | ~365 nm (UV-A)[4] | ~450 nm (Blue)[4] | Well-characterized; significant impact on membrane properties. |

| red-AzoPC | ≥630 nm (Red)[5] | ~460 nm (Blue) / Green[5] | Red-shifted absorption allows for deeper tissue penetration and reduced phototoxicity.[6] |

| trans-FAAzo-4 | ~365 nm (UV-A)[2] | ~460 nm (Blue)[2] | A photoswitchable fatty acid analog used to control mechanosensitive ion channels.[7] |

Table 1: Photophysical Properties of Common Photoswitchable Lipids. This table summarizes the key isomerization wavelengths for commonly used photoswitchable lipids.

The photoisomerization of these lipids leads to quantifiable changes in the biophysical properties of the lipid membranes they are incorporated into.

| Photoswitchable Lipid | Change in Area per Lipid (trans to cis) | Change in Bilayer Thickness (trans to cis) |

| AzoPC | Increase of >30%[4] | Decrease of ~20%[4] |

| red-AzoPC | Minor influence on overall area expansion[6] | Minor influence on overall bilayer thickness[6] |

Table 2: Quantitative Effects of Photoswitchable Lipids on Membrane Properties. This table highlights the significant impact of AzoPC isomerization on membrane dimensions, while noting the more subtle effects of red-AzoPC.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and application of photoswitchable lipids.

Synthesis of Photoswitchable Lipids

The synthesis of photoswitchable lipids typically involves the incorporation of a photoswitchable fatty acid into a lipid backbone. The following is a general synthetic scheme for azobenzene-containing fatty acids and their subsequent coupling to a lysophospholipid to generate a photoswitchable phosphatidylcholine like AzoPC.

General Synthesis of an Azobenzene Fatty Acid:

A common method for synthesizing azobenzene derivatives is through a diazonium coupling reaction.

Synthesis of red-AzoPC:

Red-shifted azobenzenes can be synthesized through methods like ortho-lithiation followed by coupling with aryldiazonium salts. The resulting red-shifted fatty acid can then be incorporated into a lysophospholipid.[4]

Preparation of Photoswitchable Liposomes (Azosomes)

Photoswitchable liposomes, often termed "azosomes," can be prepared using the thin-film hydration method followed by extrusion.

Protocol:

-

Lipid Film Formation:

-

Dissolve the desired lipids, including the photoswitchable lipid (e.g., AzoPC), in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. A typical molar ratio for creating stable, photosensitive vesicles is a mixture of a structural lipid like DSPC, cholesterol, a PEGylated lipid for stability, and the photoswitchable lipid.[4]

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation above the phase transition temperature of the lipids. The buffer can contain the drug or molecule to be encapsulated.

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

-

Light-Triggered Drug Release

The light-induced increase in membrane permeability can be harnessed to trigger the release of encapsulated cargo from photoswitchable liposomes.

Protocol:

-

Prepare Drug-Loaded Azosomes: Prepare photoswitchable liposomes encapsulating a fluorescent dye (e.g., calcein) or a therapeutic agent (e.g., doxorubicin) using the protocol described above.[4]

-

Purification: Remove any unencapsulated drug or dye by size-exclusion chromatography or dialysis.

-

Light Irradiation:

-

Place the azosome solution in a cuvette or on a microscope slide.

-

Irradiate the sample with the appropriate wavelength of light to induce trans-to-cis isomerization (e.g., 365 nm for AzoPC).

-

-

Quantify Release:

-

Monitor the release of the encapsulated content over time. For fluorescent dyes, this can be done by measuring the increase in fluorescence as the self-quenching is relieved upon release. For drugs, techniques like HPLC or UV-Vis spectroscopy can be used to quantify the amount released into the surrounding medium.

-

Characterization of Membrane Dynamics using Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful technique to measure the lateral diffusion of lipids and proteins within a membrane.

Protocol:

-

Prepare Supported Lipid Bilayer (SLB) or Giant Unilamellar Vesicles (GUVs):

-

Form a supported lipid bilayer containing a small percentage of fluorescently labeled lipids and the photoswitchable lipid on a glass coverslip.

-

Alternatively, prepare GUVs incorporating the same lipid mixture.

-

-

Imaging Setup:

-

Mount the sample on a confocal microscope equipped with lasers for both imaging and photobleaching.

-

-

FRAP Measurement:

-

Acquire a pre-bleach image of the membrane at low laser power.

-

Use a high-intensity laser to photobleach a defined region of interest (ROI).

-

Acquire a time-series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached lipids diffuse into the bleached area.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the ROI over time.

-

Fit the recovery curve to a diffusion model to extract the diffusion coefficient and the mobile fraction of the fluorescently labeled lipids.

-

-

Photoswitching:

-

Irradiate the entire sample with the appropriate wavelength to induce isomerization of the photoswitchable lipids and repeat the FRAP measurement to determine the effect of the cis isomers on lipid diffusion.

-

Applications in Research and Drug Development

The ability to precisely control membrane properties with light opens up a wide range of applications for photoswitchable lipids:

-

Drug Delivery: Light-triggered release from photoswitchable liposomes allows for targeted drug delivery to specific tissues, minimizing off-target effects. The use of red-shifted photoswitches like red-AzoPC is particularly promising for in vivo applications due to the deeper tissue penetration of red light.[4][6]

-

Controlling Protein Function: Many membrane proteins are sensitive to the biophysical properties of the lipid bilayer. Photoswitchable lipids can be used to optically control the activity of mechanosensitive ion channels and other membrane proteins.[7]

-

Studying Membrane Biology: Photoswitchable lipids provide a non-invasive tool to study fundamental aspects of membrane biology, such as lipid-protein interactions, domain formation, and membrane fusion.[3]

-

Optogenetics and Photopharmacology: Photoswitchable lipids are valuable tools in the fields of optogenetics and photopharmacology, enabling the light-based control of cellular signaling pathways with high spatiotemporal resolution.

Conclusion

Photoswitchable lipids represent a versatile and powerful class of smart materials with significant potential in both fundamental research and therapeutic applications. Their ability to respond to light in a reversible manner allows for unprecedented control over the complex environment of the cell membrane. As research in this field continues to advance, with the development of new photoswitches with improved photophysical properties and more sophisticated delivery systems, the impact of photoswitchable lipids on biology and medicine is expected to grow significantly. This guide provides a solid foundation for researchers looking to harness the power of light to manipulate and study lipid membranes, paving the way for new discoveries and innovative therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. avantiresearch.com [avantiresearch.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. liposomes.ca [liposomes.ca]

- 5. researchgate.net [researchgate.net]

- 6. Optical Membrane Control with Red Light Enabled by Red-Shifted Photolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Dawn of Photopharmacology: A Technical Guide to the Discovery and Development of AzoLPA

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, development, and application of AzoLPA, a photoswitchable analog of the signaling lipid Lysophosphatidic Acid (LPA). Tailored for researchers, scientists, and professionals in drug development, this document details the core principles of AzoLPA, its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Introduction: Shedding Light on Lipid Signaling

Lysophosphatidic acid (LPA) is a ubiquitous signaling phospholipid that regulates a wide array of cellular processes by activating a family of G protein-coupled receptors (GPCRs), namely LPA₁₋₆.[1] Its involvement in fundamental physiological and pathological processes, including cell proliferation, migration, and survival, has made the LPA signaling axis a compelling target for therapeutic intervention.[2] However, the pleiotropic effects of LPA and the broad expression of its receptors present challenges for traditional pharmacological approaches.

The advent of photopharmacology offers a novel strategy to overcome these limitations. By incorporating photoswitchable moieties into bioactive molecules, it is possible to control their activity with high spatiotemporal precision using light. AzoLPA emerges from this paradigm as a powerful tool to dissect LPA signaling pathways and as a potential therapeutic agent with light-guided activity.[3]

AzoLPA is a synthetic analog of LPA where an azobenzene group is integrated into the acyl chain.[3] This modification allows for the reversible isomerization of the molecule between two distinct forms: a thermally stable trans-isomer and a metastable cis-isomer. These isomers exhibit differential activity at LPA receptors, with the bent cis-form generally displaying higher agonistic activity.[3][4] The photoisomerization is typically achieved using UV-A light (around 365 nm) to induce the trans to cis switch and blue light (around 460 nm) or thermal relaxation to revert to the trans state.[3]

Quantitative Data: Receptor Activation Profile of AzoLPA Isomers

The differential activity of the cis and trans isomers of AzoLPA has been quantified across several LPA receptor subtypes. The following table summarizes the half-maximal effective concentration (EC₅₀) values for LPA (18:1), trans-AzoLPA, and cis-AzoLPA in inducing intracellular calcium release in various cell lines stably expressing specific LPA receptors.[4]

| Receptor | Cell Line | Ligand | EC₅₀ (nM) |

| LPA₁ | RH7777 | LPA (18:1) | 1.5 |

| trans-AzoLPA | >1000 | ||

| cis-AzoLPA | 25 | ||

| LPA₂ | MEF | LPA (18:1) | 5 |

| trans-AzoLPA | >1000 | ||

| cis-AzoLPA | 100 | ||

| LPA₃ | RH7777 | LPA (18:1) | 2 |

| trans-AzoLPA | Weak Agonism | ||

| cis-AzoLPA | Weak Agonism | ||

| LPA₄ | CHO | LPA (18:1) | 10 |

| trans-AzoLPA | >1000 | ||

| cis-AzoLPA | 150 | ||

| LPA₅ | B103 | LPA (18:1) | 3 |

| trans-AzoLPA | Potent Agonism | ||

| cis-AzoLPA | Potent Agonism |

Data normalized to the maximal response of LPA (18:1) for each receptor.[4]

Signaling Pathways and Experimental Workflows

The activation of LPA receptors by AzoLPA initiates downstream signaling cascades. The primary pathway involves the coupling to heterotrimeric G proteins, leading to the activation of various effector enzymes and the modulation of second messenger levels.

The following diagram illustrates a typical experimental workflow for investigating the effects of AzoLPA on intracellular calcium mobilization.

Experimental Protocols

Synthesis of AzoLPA

The synthesis of AzoLPA involves a multi-step process starting from commercially available precursors. The following is a summarized protocol based on published methods.[3]

Step 1: Phosphorylation of (S)-Glycidol (S)-glycidol is reacted with di-tert-butyl-N,N-diisopropyl phosphoramidite followed by an oxidation step to yield the phosphorylated glycidol derivative.

Step 2: Acylation The phosphorylated glycidol is then acylated using a mixture of FAAzo-4 (an azobenzene-containing fatty acid) and its corresponding cesium salt to produce the protected phosphoester.

Step 3: Deprotection The final step involves the removal of the protecting groups using trifluoroacetic acid (TFA) to yield AzoLPA.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium concentration changes in response to photoswitching of AzoLPA.

Materials:

-

HEK293 cells endogenously expressing the LPA₁ receptor (or other suitable cell lines).[4]

-

Fura-2 AM or other suitable calcium-sensitive dyes.

-

trans-AzoLPA stock solution (in DMSO).

-

Ki16425 (LPA₁/LPA₃ antagonist) for control experiments.

-

Microplate reader with fluorescence detection and injectors.

-

UV-A (e.g., 365 nm) and blue light (e.g., 460 nm) sources for photoisomerization.

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and incubate with Fura-2 AM (or another calcium dye) according to the manufacturer's instructions.

-

Washing: After incubation, wash the cells to remove any extracellular dye.

-

Compound Addition: Add the desired concentration of trans-AzoLPA to the wells. For antagonist controls, co-incubate with Ki16425.

-

Baseline Measurement: Place the plate in the microplate reader and record the baseline fluorescence for a set period.

-

Photoactivation: Irradiate the wells with UV-A light to convert trans-AzoLPA to the active cis-AzoLPA.

-

Response Measurement: Immediately after irradiation, measure the fluorescence intensity to detect the increase in intracellular calcium.

-

Photodeactivation: Subsequently, irradiate the wells with blue light to revert cis-AzoLPA to the inactive trans-form.

-

Recovery Measurement: Continue to record the fluorescence to observe the decay of the calcium signal.

-

Data Analysis: Normalize the fluorescence data to the baseline and express as a change in fluorescence ratio or concentration.

Neurite Retraction Assay

This assay is used to assess the morphological changes in neuronal cells induced by the activation of LPA receptors by AzoLPA.

Materials:

-

Neuroblastoma cell line (e.g., N1E-115) or primary neurons.

-

Cell culture medium and supplements.

-

trans-AzoLPA stock solution (in DMSO).

-

Microscopy setup with environmental control and light sources for photoisomerization.

Procedure:

-

Cell Plating: Plate neuroblastoma cells on a suitable substrate and culture until they extend neurites.

-

Compound Addition: Replace the culture medium with a medium containing the desired concentration of trans-AzoLPA.

-

Baseline Imaging: Acquire baseline images of the cells, capturing the initial neurite length and morphology.

-

Photoactivation: Irradiate a defined region of interest with UV-A light to activate AzoLPA.

-

Time-Lapse Imaging: Acquire time-lapse images of the irradiated and non-irradiated areas to monitor changes in neurite length and morphology over time.

-

Data Analysis: Quantify the change in neurite length in response to photoactivated AzoLPA and compare it to control conditions.

Conclusion and Future Directions

AzoLPA represents a significant advancement in the study of lysophospholipid signaling. Its ability to be controlled by light provides an unprecedented level of precision for activating LPA receptors, enabling the elucidation of their complex roles in cellular physiology and disease. The data and protocols presented in this guide offer a foundational resource for researchers seeking to employ this innovative tool.

Future developments in this field may focus on the design of AzoLPA analogs with altered photochemical properties, such as red-shifted activation wavelengths for deeper tissue penetration, and receptor subtype-selective photoswitchable ligands. These next-generation tools will undoubtedly further unravel the intricacies of LPA signaling and may pave the way for novel phototherapies for a range of diseases, including cancer and fibrosis.

References

The Photopharmacology of AzoLPA: A Technical Guide to its Role in G-protein Coupled Receptor (GPCR) Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AzoLPA is a synthetic, photoswitchable analog of lysophosphatidic acid (LPA), a bioactive lipid that signals through a family of G-protein coupled receptors (GPCRs). By incorporating an azobenzene moiety into the acyl chain of LPA, AzoLPA provides a powerful tool for the spatiotemporal control of LPA receptor activity. This molecule can be reversibly isomerized between a more active cis state and a less active trans state using light of specific wavelengths, allowing for precise optical control of GPCR activation and downstream signaling. This technical guide provides an in-depth overview of AzoLPA's interaction with LPA receptors, including quantitative data on its activity, detailed experimental protocols for its use, and a visualization of the relevant signaling pathways.

Data Presentation: Quantitative Pharmacology of AzoLPA

The activity of the cis and trans isomers of AzoLPA has been characterized at several LPA receptor subtypes. The primary endpoint for quantifying this activity is typically calcium mobilization, a hallmark of Gq-coupled GPCR activation. The following table summarizes the available quantitative data, with EC50 values estimated from published concentration-response curves.

| Receptor Subtype | Ligand Isomer | EC50 (µM) | Maximal Response (% of LPA) | G-protein Coupling |

| LPA1 | cis-AzoLPA | ~1 | ~100% | Gi/o, Gq, G12/13 |

| trans-AzoLPA | >10 | ~20% | ||

| LPA2 | cis-AzoLPA | ~0.5 | ~100% | Gi/o, Gq, G12/13 |

| trans-AzoLPA | >10 | ~10% | ||

| LPA3 | cis-AzoLPA | Weak Agonist | Low | Gi/o, Gq |

| trans-AzoLPA | Weak Agonist | Low | ||

| LPA4 | cis-AzoLPA | ~2 | ~80% | Gs, Gi/o, Gq, G12/13 |

| trans-AzoLPA | >10 | ~15% | ||

| LPA5 | cis-AzoLPA | Potent Agonist | High | Gq, G12/13 |

| trans-AzoLPA | Potent Agonist | High | ||

| LPA6 | cis-AzoLPA | Not Reported | Not Reported | G12/13 |

| trans-AzoLPA | Not Reported | Not Reported |

Note: The EC50 values are estimations based on graphical data from West et al., 2020. The maximal response is relative to the effect of the endogenous ligand, LPA. LPA receptor G-protein coupling is based on established literature.[1][2]

Signaling Pathways

LPA receptors couple to a variety of heterotrimeric G proteins, leading to the activation of diverse downstream signaling cascades. The activation of these pathways by AzoLPA is dependent on the receptor subtype and the isomeric state of the AzoLPA molecule.

References

An In-depth Technical Guide to the Cis-Trans Isomerization of AzoLPA

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core principles governing the cis-trans isomerization of AzoLPA, a photoswitchable lysophosphatidic acid receptor agonist. This document details the photochemical properties, biological activity, and experimental protocols associated with AzoLPA, offering a foundational resource for its application in photopharmacology and cell signaling research.

Introduction to AzoLPA

AzoLPA is a synthetic analog of lysophosphatidic acid (LPA) that incorporates a photoswitchable azobenzene moiety within its acyl chain. This molecular design allows for the reversible control of its biological activity using light. The isomerization of the azobenzene group between its trans and cis conformations alters the shape of the AzoLPA molecule, leading to differential activation of LPA receptors. The cis isomer, induced by ultraviolet (UV) light, is a more potent agonist at several LPA receptor subtypes compared to the thermodynamically more stable trans isomer, which is favored in the dark or under blue/green light. This property makes AzoLPA a powerful tool for the spatiotemporal control of LPA signaling pathways.

Photochemical Properties of AzoLPA

The reversible isomerization of AzoLPA between its trans and cis forms is the foundation of its utility as a photopharmaceutical. This process is governed by the wavelength of incident light and the intrinsic thermal stability of the cis isomer.

Photoisomerization

The trans-to-cis isomerization of AzoLPA is typically induced by irradiation with UV light, with maximal efficiency around 365 nm. Conversely, the cis-to-trans isomerization can be driven by visible light, often in the blue or green spectrum (around 460 nm), or it can occur spontaneously through thermal relaxation.[1]

Table 1: Quantitative Data on AzoLPA Isomerization

| Parameter | Value | Conditions |

| trans → cis Photoisomerization | ||

| Wavelength (λmax) | ~365 nm | Chloroform |

| Quantum Yield (Φtrans→cis) | 35.4% | Upon irradiation at 365 nm |

| cis → trans Photoisomerization | ||

| Wavelength (λmax) | ~436 nm or ~533 nm | Chloroform |

| Quantum Yield (Φcis→trans) | 39% | Upon irradiation at 436 nm |

| Thermal Relaxation | ||

| Half-life (t1/2) of cis isomer | Not explicitly found for AzoLPA, but related azobenzene derivatives range from hours to days.[2][3] | Varies with solvent and temperature |

Note: Quantitative data for AzoLPA is limited in the public domain. The provided quantum yield values are for a closely related compound, AzoLA, and serve as an estimate.[4] Further experimental characterization of AzoLPA is recommended.

UV-Vis Absorption Spectra

The photoisomerization of AzoLPA can be monitored by UV-Vis spectroscopy. The trans isomer typically exhibits a strong π-π* absorption band in the UV region and a weaker n-π* band in the visible region. Upon conversion to the cis isomer, the intensity of the π-π* band decreases, while the n-π* band may shift and change in intensity. The presence of an isosbestic point, a wavelength at which the absorbance of the two isomers is equal, indicates a clean conversion between the two forms.

Biological Activity and Signaling Pathways

The two isomers of AzoLPA exhibit differential activity at LPA receptors, which are G protein-coupled receptors (GPCRs) that mediate a wide range of cellular processes. The cis isomer of AzoLPA is a more potent agonist for LPA receptors 1, 2, and 4.[1]

Receptor Specificity and G Protein Coupling

AzoLPA's effects are primarily mediated through the activation of specific LPA receptors, which in turn couple to various heterotrimeric G proteins to initiate downstream signaling cascades.

-

LPA Receptor 1 (LPA1): Couples to Gi/o, Gq/11, and G12/13 proteins.[1][2]

-

LPA Receptor 2 (LPA2): Couples to Gi/o, Gq/11, and G12/13 proteins.[1][2]

-

LPA Receptor 4 (LPA4): Couples to Gs, Gi/o, Gq/11, and G12/13 proteins.[5][6]

The preferential activation of these G proteins by cis-AzoLPA leads to distinct cellular responses.

Downstream Signaling Pathways

The activation of LPA receptors by cis-AzoLPA triggers a variety of downstream signaling events. The following diagrams illustrate the key pathways initiated by the activation of LPA1, LPA2, and LPA4.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the study of AzoLPA isomerization and its biological activity.

UV-Vis Spectroscopy for Monitoring Isomerization

This protocol outlines the procedure for monitoring the photoisomerization of AzoLPA using a UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a solution of AzoLPA in a suitable solvent (e.g., methanol, chloroform) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 1 and 1.5 for the trans isomer.

-

Dark Adaptation: Keep the sample in the dark for a sufficient time to ensure complete thermal relaxation to the trans isomer.

-

Trans Spectrum: Record the UV-Vis absorption spectrum of the dark-adapted solution. This represents the spectrum of the pure trans isomer.

-

Photoisomerization to Cis: Irradiate the sample with a light source at ~365 nm (e.g., a UV lamp or LED) directly in the spectrophotometer. Record spectra at intervals until no further changes are observed, indicating that the photostationary state (a mixture of cis and trans isomers) has been reached.

-

Photoisomerization to Trans: Subsequently, irradiate the sample with visible light (>450 nm) to promote the conversion back to the trans isomer and record the final spectrum.

-

Data Analysis: Analyze the spectral data to determine the λmax for both isomers and identify any isosbestic points.

HPLC for Isomer Separation

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the cis and trans isomers of AzoLPA.

Table 2: HPLC Method for AzoLPA Isomer Separation

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water, both containing a suitable buffer (e.g., 0.1% formic acid). |

| Flow Rate | 1 mL/min |

| Detection | UV detector at a wavelength where both isomers have significant absorbance (e.g., the isosbestic point or the λmax of the trans isomer). |

| Injection Volume | 10-20 µL |

Note: The specific gradient and buffer system may need to be optimized for your specific HPLC system and AzoLPA sample.

Cell-Based Calcium Imaging Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to photoswitching AzoLPA, a common readout for the activation of Gq-coupled LPA receptors.

Procedure:

-

Cell Culture and Loading:

-

Plate cells expressing the target LPA receptor (e.g., HEK293T cells) on a glass-bottom dish suitable for microscopy.

-

Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

-

Microscopy Setup:

-

Place the dish on an inverted fluorescence microscope equipped with an appropriate filter set for the chosen calcium indicator and light sources for photoisomerization (e.g., 365 nm and 460 nm LEDs).

-

-

Baseline Measurement:

-

Perfuse the cells with a physiological buffer and record the baseline fluorescence for a few minutes.

-

-

Application of trans-AzoLPA:

-

Add dark-adapted (trans) AzoLPA to the perfusion buffer and record the cellular response.

-

-

Photoactivation to cis-AzoLPA:

-

While continuing to record, irradiate the cells with 365 nm light to convert AzoLPA to its cis form and observe the change in intracellular calcium.

-

-

Deactivation to trans-AzoLPA:

-

Switch the irradiation to 460 nm light to revert AzoLPA to its trans form and monitor the return to baseline calcium levels.

-

-

Data Analysis:

-

Analyze the fluorescence intensity changes over time to quantify the calcium response to each isomer of AzoLPA.

-

Conclusion

AzoLPA represents a significant advancement in the field of photopharmacology, offering precise optical control over LPA receptor signaling. Understanding its cis-trans isomerization, photochemical properties, and the downstream signaling pathways it modulates is crucial for its effective application in research and drug development. This guide provides a foundational framework for scientists to design and execute experiments utilizing this powerful molecular tool. Further characterization of AzoLPA's quantitative photochemical parameters will undoubtedly enhance its utility and broaden its applications.

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arylazopyrazoles: Azoheteroarene Photoswitches Offering Quantitative Isomerization and Long Thermal Half-Lives | Chem-Station Int. Ed. [en.chem-station.com]

- 4. iris.cnr.it [iris.cnr.it]

- 5. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LPA(4)/GPR23 is a lysophosphatidic acid (LPA) receptor utilizing G(s)-, G(q)/G(i)-mediated calcium signaling and G(12/13)-mediated Rho activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AzoLPA in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AzoLPA, a photoswitchable lysophosphatidic acid (LPA) analog, for the precise spatiotemporal control of LPA receptor signaling in live-cell imaging applications. AzoLPA enables researchers to optically control cellular processes regulated by LPA, offering a powerful tool for studying cell signaling, migration, and neuronal dynamics.

Introduction to AzoLPA

AzoLPA is a synthetic, photoswitchable lipid that incorporates an azobenzene moiety into the acyl chain of lysophosphatidic acid.[1][2][3] This modification allows for the reversible isomerization of the molecule between a trans and a cis configuration using light of specific wavelengths. The cis isomer, induced by UV-A light (e.g., 365 nm), is the more biologically active form, potently activating LPA receptors.[1][4] Conversely, the trans isomer, which is favored in the dark-adapted state or upon irradiation with blue light (e.g., 460 nm), exhibits significantly reduced activity.[1][4] This optical control allows for the precise initiation and termination of LPA signaling in living cells with high spatial and temporal resolution.

Key Features of AzoLPA:

-

Optical Control: Reversible activation and deactivation of LPA signaling using light.

-

High Spatiotemporal Resolution: Precise control over where and when LPA signaling is activated.

-

Biological Activity: The cis form of AzoLPA effectively mimics the action of endogenous LPA, activating LPA receptors and downstream signaling pathways.[1]

-

Versatility: Applicable to a range of live-cell imaging assays to study diverse LPA-mediated processes.

Signaling Pathway of LPA and AzoLPA

Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1-6 (LPA₁₋₆).[1] Activation of these receptors initiates a variety of downstream signaling cascades, influencing a wide array of cellular functions including proliferation, survival, cytoskeletal rearrangement, and migration.

The cis isomer of AzoLPA, generated upon 365 nm light exposure, binds to and activates LPA receptors, triggering these downstream pathways. The subsequent application of 460 nm light isomerizes AzoLPA back to the less active trans form, effectively switching off the signal.

Data Presentation

The following tables summarize key quantitative parameters for the use of AzoLPA in live-cell imaging, derived from published literature and optimized for practical application.

Table 1: AzoLPA Photophysical Properties

| Property | Value | Reference |

| Activation Wavelength (trans to cis) | 365 nm | [1][4] |

| Deactivation Wavelength (cis to trans) | 460 nm | [1][4] |

| Isomer in Dark-Adapted State | trans | [1][4] |

Table 2: Recommended Starting Concentrations for AzoLPA in Live-Cell Assays

| Assay | Cell Type | Recommended Starting Concentration | Incubation Time | Reference |

| Calcium Imaging | HEK293T | 25 - 100 nM | 15 - 30 min | [4] |

| Neurite Retraction | PC12, Cortical Neurons | 50 - 200 nM | 30 - 60 min | [1] |

| Cell Migration | Fibroblasts, Cancer Cells | 50 - 500 nM | 30 - 60 min | General Guidance |

Table 3: Example Photoactivation Parameters

| Assay | Light Source | Wavelength | Intensity | Duration |

| Activation (trans to cis) | LED or Laser | 365 nm | 1-5 mW/cm² | 100 - 500 ms |

| Deactivation (cis to trans) | LED or Laser | 460 nm | 5-10 mW/cm² | 200 - 1000 ms |

Note: These are starting parameters and should be optimized for the specific cell type, microscope setup, and experimental goals to minimize phototoxicity.

Experimental Protocols

The following are detailed protocols for key experiments using AzoLPA in live-cell imaging.

Protocol 1: Live-Cell Calcium Imaging with AzoLPA

This protocol describes how to optically control intracellular calcium mobilization using AzoLPA.

Materials:

-

AzoLPA (stock solution in DMSO or ethanol)

-

HEK293T cells (or other cell line of interest)

-

Culture medium (e.g., DMEM)

-

Fura-2 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

-

Confocal or widefield fluorescence microscope with 365 nm and 460 nm light sources

Experimental Workflow:

Methodology:

-

Cell Preparation: Seed HEK293T cells onto glass-bottom imaging dishes and grow to 70-80% confluency.

-

Calcium Indicator Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Remove culture medium, wash cells once with HBSS, and incubate with the loading solution for 30-45 minutes at 37°C.

-

-

AzoLPA Incubation:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add fresh HBSS containing the desired final concentration of AzoLPA (start with 25-100 nM) and incubate for 15-30 minutes at room temperature in the dark.

-

-

Imaging:

-

Place the dish on the microscope stage, equipped with an environmental chamber to maintain 37°C.

-

Acquire baseline fluorescence images.

-

To activate LPA signaling, deliver a pulse of 365 nm light to the region of interest.

-

Immediately begin time-lapse imaging to record the increase in intracellular calcium.

-

To deactivate the signal, deliver a pulse of 460 nm light and continue imaging to observe the return to baseline calcium levels.

-

Protocol 2: Optical Control of Neurite Retraction with AzoLPA

This protocol details the use of AzoLPA to induce and study neurite retraction in a spatially controlled manner.

Materials:

-

AzoLPA

-

PC12 cells or primary neurons

-

Nerve Growth Factor (NGF) for PC12 cell differentiation

-

Culture medium and appropriate supplements

-

Live-cell imaging system with phase-contrast or DIC optics and 365 nm/460 nm illumination

Experimental Workflow:

Methodology:

-

Cell Culture and Differentiation:

-

Plate PC12 cells on collagen-coated dishes.

-

Differentiate the cells by treating with 50-100 ng/mL NGF for 2-5 days until neurites are well-extended.

-

-

AzoLPA Treatment:

-

Gently replace the culture medium with pre-warmed imaging buffer containing 50-200 nM AzoLPA.

-

Incubate for 30-60 minutes in the dark at 37°C.

-

-

Live-Cell Imaging and Photoactivation:

-

Mount the dish on the microscope stage.

-

Using phase-contrast or DIC optics, identify and focus on a cell with clear neurites.

-

Acquire baseline images.

-

Use a focused 365 nm light source to illuminate a specific region of a neurite to induce local activation of AzoLPA.

-

Immediately begin time-lapse imaging to capture the dynamics of neurite retraction.

-

After observing retraction, the same region can be illuminated with 460 nm light to study the potential for recovery or cessation of retraction.

-

Protocol 3: AzoLPA-Mediated Cell Migration Assay (Wound Healing)

This protocol outlines how to use AzoLPA to optically guide cell migration in a wound healing (scratch) assay.

Materials:

-

AzoLPA

-

Fibroblasts, endothelial cells, or cancer cells

-

Culture inserts or a sterile pipette tip for creating a "wound"

-

Live-cell imaging system with phase-contrast optics and patterned illumination capabilities (e.g., DMD or galvo-scanning system)

Experimental Workflow:

Methodology:

-

Creating the Cell Monolayer and Wound:

-

Seed cells in a culture dish and grow them to full confluency.

-

Create a cell-free gap by either removing a culture insert or gently scratching the monolayer with a sterile pipette tip.

-

Wash gently with PBS to remove dislodged cells.

-

-

AzoLPA Incubation:

-

Replace the medium with imaging medium containing 50-500 nM AzoLPA.

-

Incubate for 30-60 minutes at 37°C.

-

-

Photo-stimulation and Imaging:

-

Place the dish on the microscope.

-

Define a region of interest for photoactivation along one edge of the wound.

-

Use a patterned illumination system to repeatedly deliver pulses of 365 nm light to this region to create a chemotactic gradient of active cis-AzoLPA.

-

Acquire time-lapse phase-contrast images over several hours to monitor the migration of cells into the wound.

-

Analyze the images to quantify the directionality and velocity of cell migration towards the photo-stimulated area compared to the non-stimulated edge.

-

Concluding Remarks

AzoLPA provides an invaluable tool for the precise optical control of LPA signaling in live cells. The protocols outlined above serve as a starting point for a variety of experimental designs. Researchers are encouraged to optimize concentrations, light exposure parameters, and imaging conditions for their specific cell types and instrumentation to achieve robust and reproducible results while minimizing potential phototoxicity. The ability to dynamically control a key signaling lipid like LPA with light opens up new avenues for dissecting complex biological processes in real-time.

References

AzoLPA: A Photoswitchable Agonist for Precise Control of Lysophosphatidic Acid Receptor Signaling

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AzoLPA is a synthetic, photoswitchable agonist of lysophosphatidic acid (LPA) receptors. By incorporating a light-sensitive azobenzene moiety into the lipid backbone, AzoLPA provides a powerful tool for the spatiotemporal control of LPA receptor signaling. This molecule can be reversibly isomerized between two forms, trans and cis, using specific wavelengths of light. The trans isomer is generally less active, while the cis isomer potently activates LPA receptors. This light-dependent activation allows for precise experimental control, enabling researchers to dissect the complex roles of LPA signaling in various physiological and pathological processes.

These application notes provide a comprehensive overview of the spectral properties of AzoLPA, detailed protocols for its use in cell-based assays, and a schematic of the downstream signaling pathways.

Quantitative Data

The photoswitching properties of AzoLPA are central to its utility. The molecule's activation and deactivation are triggered by light at specific wavelengths. The trans-to-cis isomerization (activation) is induced by UV light, while the cis-to-trans isomerization (deactivation) is achieved using blue light.

| Parameter | Wavelength/Value | Isomer Form | Activity |

| Activation Wavelength | 365 nm | cis-AzoLPA | High Agonist Activity |

| Deactivation Wavelength | 460 nm | trans-AzoLPA | Low Agonist Activity |

Experimental Protocols

Protocol 1: Preparation and Handling of AzoLPA Stock Solution

Materials:

-

AzoLPA powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protected microcentrifuge tubes

Procedure:

-

Allow the AzoLPA powder to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a stock solution of AzoLPA by dissolving it in anhydrous DMSO to a final concentration of 10 mM. To minimize exposure to ambient light, perform this step in a darkened room or under red light conditions.

-

Vortex the solution until the AzoLPA is completely dissolved.

-

Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. Under these conditions, the stock solution is stable for several months.

Protocol 2: Photoswitching of AzoLPA for Cell-Based Assays

Materials:

-

AzoLPA stock solution (10 mM in DMSO)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

LED light source with peak emission at 365 nm (for activation)

-

LED light source with peak emission at 460 nm (for deactivation)

-

96-well cell culture plates

Procedure:

Activation to the cis Isomer (High Activity):

-

Dilute the AzoLPA stock solution to the desired final concentration in cell culture medium. A typical starting concentration for cell-based assays is between 1-10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

-

In a sterile environment, add the AzoLPA-containing medium to the cells in the 96-well plate.

-

To activate AzoLPA, irradiate the cells with 365 nm light. The irradiation time and intensity should be optimized for each experimental setup. A starting point is to irradiate for 5-15 minutes with a light intensity of 5-10 mW/cm².

-

Immediately following irradiation, proceed with your downstream assay (e.g., calcium imaging, cell migration assay, etc.).

Deactivation to the trans Isomer (Low Activity) or Reversion:

-

To deactivate the cis-AzoLPA or to revert the system to the baseline state, irradiate the cells with 460 nm light.

-

A similar irradiation time and intensity as the activation step can be used as a starting point (5-15 minutes, 5-10 mW/cm²).

-

Following irradiation, the majority of AzoLPA will be in the inactive trans form.

Important Considerations:

-

Phototoxicity: It is crucial to assess the potential phototoxicity of the light sources on your cells. Include control wells that are subjected to the same irradiation protocol in the absence of AzoLPA.

-

Thermal Relaxation: The cis isomer of azobenzene compounds can thermally relax back to the more stable trans isomer over time. The rate of this relaxation is dependent on the specific molecular structure and the environment (e.g., temperature, solvent). For AzoLPA in aqueous environments, the cis form is relatively stable, but experiments should be designed to minimize long delays after photoactivation.

-

Light Source Calibration: The intensity of the light source should be measured at the level of the cell culture plate to ensure reproducible results.

Signaling Pathways and Visualizations

Upon activation by 365 nm light, cis-AzoLPA binds to and activates LPA receptors, which are G protein-coupled receptors (GPCRs). LPA receptors can couple to multiple G protein families, including Gαq/11, Gαi/o, Gα12/13, and Gαs, leading to the activation of a variety of downstream signaling cascades.

Caption: AzoLPA activation and LPA receptor signaling pathway.

The provided DOT script visualizes the activation of AzoLPA by 365 nm light and its subsequent binding to LPA receptors. This interaction triggers the coupling of various G proteins, leading to the activation of downstream effectors such as Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), and RhoA. These signaling cascades ultimately culminate in diverse cellular responses, including calcium mobilization, cell proliferation, and migration. Deactivation of AzoLPA with 460 nm light reverts the molecule to its less active trans form, thereby diminishing the signaling output.

Caption: Experimental workflow for using AzoLPA in cell-based assays.

This workflow diagram outlines the key steps for conducting an experiment with AzoLPA. It begins with cell seeding, followed by the preparation and addition of the AzoLPA solution. The crucial photoactivation step with 365 nm light is then performed, leading to the execution of the desired cellular assay. An optional deactivation step with 460 nm light can be included to study the reversibility of the biological effects. The workflow concludes with data analysis.

AzoLPA: A Photoswitchable Agonist for Precise Spatiotemporal Control of Lysophosphatidic Acid Receptor Signaling in Neuroscience Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a critical role in a myriad of physiological and pathological processes within the nervous system. It exerts its effects through a family of G protein-coupled receptors (GPCRs), designated LPA1–6, which are involved in neuronal development, survival, migration, and neurite retraction. The pleiotropic effects of LPA signaling have made it a compelling target for neuroscience research and drug development. However, the ubiquitous nature of LPA and the complexity of its signaling pathways present challenges for precise investigation.

AzoLPA is a synthetic, photoswitchable analog of LPA that offers an innovative solution to this challenge. By incorporating an azobenzene moiety into its acyl chain, AzoLPA can be reversibly isomerized between a more active cis state and a less active trans state using light of specific wavelengths. This allows for unprecedented spatiotemporal control over LPA receptor activation, enabling researchers to dissect the intricate signaling cascades with high precision. These application notes provide detailed protocols for the use of AzoLPA in key neuroscience experiments, including the optical control of intracellular calcium signaling and neurite retraction.

Principle of Action

AzoLPA's functionality is based on the photoisomerization of its azobenzene core. The molecule exists in two isomeric states:

-

trans-AzoLPA: The thermodynamically stable, less active isomer. This form is predominant in the dark or after irradiation with blue light (~460 nm).

-

cis-AzoLPA: The less stable, more biologically active isomer. This form is generated upon irradiation with UV-A light (~365 nm).

This reversible photoswitching allows for the precise activation and deactivation of LPA receptors in a spatially and temporally controlled manner, providing a powerful tool for studying dynamic cellular processes in the nervous system.

Data Presentation

Table 1: Photoswitching Properties of AzoLPA

| Property | Wavelength | Effect on AzoLPA |

| Activation | ~365 nm (UV-A) | Isomerization to the active cis form |

| Deactivation | ~460 nm (Blue Light) | Isomerization to the less active trans form |

| Dark Adaptation | N/A | Relaxes to the trans form |

Table 2: Quantitative Data on AzoLPA-Mediated Neuronal Responses

| Parameter | Cell Type | AzoLPA Concentration | Photo-stimulation | Observed Effect | Reference |

| Intracellular Ca2+ Release | HEK293T cells expressing LPA receptors | 25 nM | 375 nm light | Robust increase in intracellular Ca2+ | [1][2] |

| Neurite Retraction | NG108-15 neuronal cells | 100 nM - 10 µM | 365 nm light (to generate cis-AzoLPA) | Dose-dependent increase in neurite retraction and cell rounding | [2] |

| EC50 for Cell Rounding | NG108-15 neuronal cells | cis-AzoLPA: ~300 nM | Pre-irradiated with 365 nm light | 50% of maximal cell rounding response | [2] |

| EC50 for Cell Rounding | NG108-15 neuronal cells | trans-AzoLPA: >10 µM | Dark-adapted or irradiated with 460 nm light | 50% of maximal cell rounding response | [2] |

Experimental Protocols

Protocol 1: Optical Control of Intracellular Calcium Signaling

This protocol describes how to use AzoLPA to optically induce and reverse intracellular calcium mobilization in neuronal or LPA receptor-expressing cells.

Materials:

-

AzoLPA

-

Neuronal cell line (e.g., NG108-15) or HEK293T cells expressing a specific LPA receptor

-

Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Cell culture medium and supplements

-

Balanced salt solution (e.g., HBSS)

-

Fluorescence microscope equipped with an LED light source for photoactivation (e.g., 365 nm and 460 nm) and appropriate filters for calcium imaging.

-

Triton X-100 (for cell permeabilization and maximal fluorescence determination)

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture overnight.

-

On the day of the experiment, load the cells with a calcium indicator dye according to the manufacturer's instructions.

-

Wash the cells with a balanced salt solution to remove excess dye.

-

-

AzoLPA Application:

-

Prepare a stock solution of AzoLPA in a suitable solvent (e.g., DMSO).

-

Dilute the AzoLPA stock solution in the balanced salt solution to the desired final concentration (e.g., 25 nM).

-

Add the AzoLPA solution to the cells. Initially, AzoLPA will be in its less active trans form.

-

-

Baseline Measurement:

-

Acquire baseline fluorescence images to establish the resting intracellular calcium level.

-

-

Photoactivation:

-

Expose the cells to 365 nm light to isomerize AzoLPA to its active cis form. The duration of exposure should be optimized but can start with 1 minute.

-

Immediately after photoactivation, acquire a time-lapse series of fluorescence images to monitor the increase in intracellular calcium.

-

-

Reversibility (Optional):

-

To demonstrate reversibility, subsequently expose the cells to 460 nm light to convert cis-AzoLPA back to the trans form.

-

Continue to acquire fluorescence images to observe the decay of the calcium signal.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity over time for individual cells or regions of interest.

-

Normalize the fluorescence signal (ΔF/F₀) to the baseline fluorescence.

-

For maximal response normalization, at the end of the experiment, add Triton X-100 to permeabilize the cells and saturate the calcium dye, and normalize the AzoLPA-induced response to this maximal fluorescence.

-

Protocol 2: Light-Induced Neurite Retraction Assay

This protocol details the use of AzoLPA to optically control neurite retraction in a neuronal cell line.

Materials:

-

AzoLPA

-

Neuronal cell line known to retract neurites in response to LPA (e.g., NG108-15)

-

Cell culture medium and supplements

-

Plates or dishes suitable for cell culture and microscopy

-

Light source for photoactivation (365 nm and 460 nm)

-

Microscope with phase-contrast or DIC optics for imaging cell morphology

-

Image analysis software for quantifying neurite length

Procedure:

-

Cell Plating and Differentiation:

-

Plate NG108-15 cells at a low density to allow for clear visualization of individual cells and their neurites.

-

Differentiate the cells by serum starvation or using a differentiation-inducing medium for 24-48 hours to promote neurite outgrowth.

-

-

AzoLPA Treatment:

-

Prepare solutions of trans-AzoLPA (dark-adapted or 460 nm-irradiated) and cis-AzoLPA (365 nm-irradiated for 1 minute) at various concentrations (e.g., 100 nM to 10 µM) in the differentiation medium.

-

Replace the medium in the cell culture plates with the AzoLPA-containing medium. Include a vehicle control.

-

-

Photo-stimulation and Incubation:

-

For experiments investigating the effect of cis-AzoLPA, irradiate the corresponding plates with 365 nm light.

-

Incubate the cells for a defined period (e.g., 1-4 hours) to allow for neurite retraction to occur.

-

-

Imaging and Analysis:

-

Acquire images of the cells using phase-contrast or DIC microscopy.

-

Quantify neurite retraction by measuring the length of neurites or by scoring the percentage of cells that have rounded up and retracted their neurites.

-

Perform a dose-response analysis to determine the EC50 for both cis- and trans-AzoLPA.

-

Mandatory Visualizations

References

Application Note: Utilizing AzoLPA for Precise Spatiotemporal Control of Neurite Retraction

Introduction